(2-Bromo-6-fluoropyridin-3-yl)methanamine hydrochloride

Description

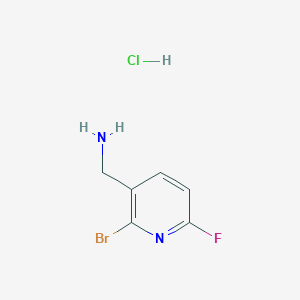

(2-Bromo-6-fluoropyridin-3-yl)methanamine hydrochloride is a halogenated pyridine derivative with the molecular formula C₆H₆BrFN₂ and a monoisotopic mass of 203.96983 Da . The compound features a pyridine ring substituted with bromine and fluorine at positions 2 and 6, respectively, and a methanamine hydrochloride group at position 2.

Properties

IUPAC Name |

(2-bromo-6-fluoropyridin-3-yl)methanamine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BrFN2.ClH/c7-6-4(3-9)1-2-5(8)10-6;/h1-2H,3,9H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INGIMZHMDVVHCO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1CN)Br)F.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7BrClFN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.49 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2137703-20-7 | |

| Record name | (2-bromo-6-fluoropyridin-3-yl)methanamine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Bromo-6-fluoropyridin-3-yl)methanamine hydrochloride typically involves the bromination and fluorination of pyridine derivatives. One common method includes the reaction of 2-bromo-6-fluoropyridine with formaldehyde and ammonia, followed by the addition of hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods

Industrial production of this compound often involves large-scale bromination and fluorination processes under controlled conditions to ensure high yield and purity. The reaction conditions typically include the use of solvents such as dichloromethane and catalysts to facilitate the reaction .

Chemical Reactions Analysis

Types of Reactions

(2-Bromo-6-fluoropyridin-3-yl)methanamine hydrochloride undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of bromine and fluorine atoms.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Coupling Reactions: It can undergo coupling reactions with other aromatic compounds to form more complex structures.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate are commonly used.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can lead to the formation of various substituted pyridine derivatives .

Scientific Research Applications

(2-Bromo-6-fluoropyridin-3-yl)methanamine hydrochloride is widely used in scientific research, including:

Chemistry: As a building block for the synthesis of more complex organic molecules.

Biology: In the study of enzyme interactions and as a potential inhibitor in biochemical assays.

Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.

Industry: Used in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (2-Bromo-6-fluoropyridin-3-yl)methanamine hydrochloride involves its interaction with specific molecular targets. It can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of its use .

Comparison with Similar Compounds

a) 2-Bromo-3-methylpyridine (C₆H₆BrN)

- Structural Differences : Lacks the methanamine hydrochloride group and fluorine substituent.

- Properties : The methyl group at position 3 enhances steric hindrance compared to the methanamine group in the target compound.

- Applications : Used as a building block in pharmaceutical intermediates (e.g., kinase inhibitors) .

- Safety : Classified as hazardous under HazCom 2012, requiring precautions for handling .

| Compound | Molecular Formula | Key Substituents | Molecular Mass (Da) | Reactivity Notes |

|---|---|---|---|---|

| (2-Bromo-6-fluoropyridin-3-yl)methanamine HCl | C₆H₆BrFN₂ | Br, F, NH₂·HCl | 203.97 | Potential for cross-coupling |

| 2-Bromo-3-methylpyridine | C₆H₆BrN | Br, CH₃ | 172.02 | Steric hindrance limits coupling |

b) (2-Bromo-5-methoxyphenyl)methanesulfonyl Chloride (C₈H₈BrClO₃S)

- Structural Differences : Replaces the pyridine ring with a benzene ring, substitutes methoxy at position 5, and includes a sulfonyl chloride group.

- Reactivity : The sulfonyl chloride group enables nucleophilic substitution, contrasting with the amine hydrochloride’s role in salt formation or coordination chemistry .

Methanamine Hydrochloride Derivatives

a) (6-Bromochroman-3-yl)methanamine Hydrochloride (C₁₀H₁₂BrNO·HCl)

- Structural Differences: Features a chroman (benzopyran) ring system instead of pyridine.

- Applications : Chroman derivatives are studied for CNS activity due to blood-brain barrier permeability .

| Compound | Ring System | Halogen Position | Functional Group | Molecular Mass (Da) |

|---|---|---|---|---|

| (2-Bromo-6-fluoropyridin-3-yl)methanamine HCl | Pyridine | 2-Br, 6-F | NH₂·HCl | 203.97 |

| (6-Bromochroman-3-yl)methanamine HCl | Chroman | 6-Br | NH₂·HCl | 276.58 |

b) [2-(4-Chlorophenyl)-1,3-thiazol-4-yl]methanamine Hydrochloride (C₁₀H₉ClN₂S·HCl)

- Structural Differences : Incorporates a thiazole ring and a chlorophenyl group. The sulfur atom in thiazole alters electronic properties and metal-binding capacity.

- Thermal Stability : Melting point (268°C ) is higher than typical pyridine derivatives, suggesting stronger crystal packing .

Biological Activity

(2-Bromo-6-fluoropyridin-3-yl)methanamine hydrochloride is a compound that has garnered attention in the fields of medicinal chemistry and biological research due to its potential therapeutic applications. This article provides a comprehensive overview of its biological activities, mechanisms of action, and relevant studies that highlight its significance in drug development.

Chemical Structure and Properties

The compound has the following chemical structure:

- Molecular Formula : C7H8BrClFN2

- Molecular Weight : 227.51 g/mol

- CAS Number : 2137703-20-7

The presence of bromine and fluorine atoms on the pyridine ring enhances its reactivity and biological activity, making it a valuable candidate for further research.

This compound primarily acts as an enzyme inhibitor. Its mechanism involves binding to specific active sites on target enzymes, thereby modulating various biochemical pathways. This interaction can lead to significant effects on cellular processes, including:

- Inhibition of Kinases : The compound has been studied for its potential to inhibit certain kinases involved in cancer cell proliferation.

- Antimicrobial Activity : It has shown promise as an antimicrobial agent, affecting bacterial growth and survival.

Research Findings

Several studies have investigated the biological activity of this compound:

-

Anticancer Properties : In vitro studies indicate that the compound exhibits cytotoxic effects against various cancer cell lines, including:

- MCF-7 (breast cancer) : IC50 values suggest significant antiproliferative activity.

- U-937 (monocytic leukemia) : Demonstrated effectiveness in inducing apoptosis.

- Enzyme Inhibition Studies : Research has shown that this compound can inhibit specific enzymes related to cancer progression, making it a candidate for targeted therapies.

- Antimicrobial Studies : The compound has been evaluated against various pathogens, showing activity that could be beneficial in developing new antibiotics.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| (2-Bromo-5-fluoropyridin-3-yl)methanamine hydrochloride | Structure | Moderate kinase inhibition |

| (2-Bromo-4-fluoropyridin-3-yl)methanamine hydrochloride | Structure | Lower cytotoxicity than target compound |

| (2-Bromo-3-fluoropyridin-3-yl)methanamine hydrochloride | Structure | Similar enzyme inhibition profile |

The unique substitution pattern of this compound enhances its biological activity compared to its analogs.

Case Studies

- Study on Anticancer Efficacy : A recent study published in a peer-reviewed journal demonstrated that this compound significantly reduced cell viability in MCF-7 cells through apoptosis induction pathways involving caspase activation.

- Antimicrobial Effectiveness : Another study highlighted its effectiveness against resistant strains of bacteria, suggesting potential applications in treating infections where conventional antibiotics fail.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.